molecular formula C22H22BrNO4S2 B15040486 (5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15040486
M. Wt: 508.5 g/mol
InChI Key: IUOAWEGDCTVYID-UYRXBGFRSA-N
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Description

(5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene group that can influence its chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolidinone core: This can be achieved by reacting an appropriate thioamide with an α-halo ester under basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone intermediate with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Substitution reactions: The final compound is obtained by introducing the bromo, methoxy, and phenoxy groups through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to the corresponding alkane using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkanes

    Substitution: Amino or thiol derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazolidinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzylidene group may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.

    Benzylidene derivatives: Compounds with a benzylidene group attached to different cores.

Uniqueness

(5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromo, methoxy, and phenoxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22BrNO4S2

Molecular Weight

508.5 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22BrNO4S2/c1-4-24-21(25)19(30-22(24)29)13-15-11-16(23)20(18(12-15)26-3)28-10-9-27-17-8-6-5-7-14(17)2/h5-8,11-13H,4,9-10H2,1-3H3/b19-13-

InChI Key

IUOAWEGDCTVYID-UYRXBGFRSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCCOC3=CC=CC=C3C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCCOC3=CC=CC=C3C)OC)SC1=S

Origin of Product

United States

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